6-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-ethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
6-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-ethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple heterocyclic rings, including oxadiazole, triazole, and pyrimidine, which contribute to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
6-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-ethylphenyl)triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN7O2/c1-2-13-6-8-16(9-7-13)29-20-18(25-27-29)21(30)28(12-23-20)11-17-24-19(26-31-17)14-4-3-5-15(22)10-14/h3-10,12H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGUVTGLVXYGJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=CC=C5)Br)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-ethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions The initial step often includes the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, solvents, and temperature control to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-ethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
6-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-ethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-ethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **6-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- **6-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-propylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Uniqueness
The uniqueness of 6-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-ethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 6-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-ethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic molecule notable for its diverse biological activities. It features a triazolo[4,5-d]pyrimidine core and an oxadiazole moiety, which contribute to its pharmacological potential. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H26BrN5O2 with a molecular weight of 478.3 g/mol. The presence of bromine and various functional groups in the structure enhances its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to this oxadiazole derivative exhibit significant antimicrobial properties. For instance, derivatives with oxadiazole moieties have shown effectiveness against Mycobacterium tuberculosis (Mtb). In vitro studies demonstrated that certain derivatives achieved over 90% inhibition of Mtb at specific concentrations (Shruthi et al., 2019) .
Anticancer Activity
The compound's structural analogs have been evaluated for anticancer properties. In particular, quinoline-oxadiazole hybrids have demonstrated cytotoxic effects against various cancer cell lines such as HepG2 and MCF-7. IC50 values ranged from 0.137 to 0.583 μg/mL compared to standard treatments (Gold et al., 2016) .
Enzyme Inhibition
The compound has potential as an enzyme inhibitor. Studies suggest that similar triazolo-pyrimidine derivatives can inhibit key enzymes involved in cancer proliferation and microbial resistance mechanisms. The specific binding affinities and inhibitory constants are crucial for determining their therapeutic efficacy.
Structure-Activity Relationship (SAR)
The biological activity of compounds like This compound can be influenced by the following structural features:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methylphenyl)-triazolo[4,5-d]pyrimidin-7-one | Methoxy substitution | Anticancer |
| 6-{[3-(2-methylquinolin-6-yl)triazolo[4,5-d]pyrimidin-5-yl]methyl}-3-(4-chlorophenyl) | Quinoline moiety | Antimicrobial |
| 6-{[3-(4-nitrophenyl)triazolo[4,5-d]pyrimidin-5-yl]methyl}-3-(3-methylphenyl) | Nitro substitution | Enzyme inhibition |
These variations in substituents significantly influence both the chemical reactivity and biological activities of the compounds.
Case Studies
- Antitubercular Activity : A study by Upare et al. (2019) reported that certain oxadiazole derivatives showed high anti-tubercular activity with an IC50 as low as 0.045 µg/mL against Mtb strains .
- Cytotoxicity Profiles : The cytotoxic effects of quinoline hybrids were assessed in vitro against cancer cell lines with promising results indicating potential for further development in cancer therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
